molecular formula C22H22N4O3S B12135048 N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135048
M. Wt: 422.5 g/mol
InChI Key: XFYFLCISZAVKQO-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thiol acetamide derivatives, characterized by a triazole core substituted with furan moieties and a sulfanyl-acetamide side chain. The structure features:

  • A 2-ethyl-6-methylphenyl group attached to the acetamide nitrogen, providing steric bulk and lipophilicity.
  • Two furan-2-yl groups on the triazole ring: one at position 5 and another as a methyl-substituted furan at position 2.
  • A sulfanyl (-S-) linker connecting the triazole and acetamide groups.

The compound’s design leverages the bioisosteric properties of the triazole and furan rings, which are common in agrochemicals and pharmaceuticals for their metabolic stability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N4O3S/c1-3-16-8-4-7-15(2)20(16)23-19(27)14-30-22-25-24-21(18-10-6-12-29-18)26(22)13-17-9-5-11-28-17/h4-12H,3,13-14H2,1-2H3,(H,23,27)

InChI Key

XFYFLCISZAVKQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the furan rings: Furan rings can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the sulfanyl linkage: This step might involve the reaction of a thiol with a suitable electrophile.

    Final coupling: The final step would involve coupling the triazole-furan intermediate with the acetamide derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings or the sulfanyl group.

    Reduction: Reduction reactions could target the triazole ring or the acetamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: It can be tested for biological activity, such as antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug development: The compound’s structure suggests potential as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

    Material science: It could be used in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. For instance:

    Biological activity: It might interact with specific proteins or enzymes, inhibiting their function or altering their activity.

    Chemical reactivity: The compound’s functional groups would determine its reactivity in various chemical reactions.

Comparison with Similar Compounds

Triazole Core Modifications

  • Furan vs. Thiophene/Pyridine : Furan’s oxygen atom contributes to hydrogen bonding but is less electron-rich than thiophene, which improves π-stacking but complicates synthesis . Pyridine substitutions (e.g., in ) introduce basicity but may increase susceptibility to enzymatic degradation.
  • Ethyl vs. Methyl/Phenyl at Triazole Position 4 : Ethyl groups (as in the target compound) balance steric hindrance and lipophilicity, whereas bulkier phenyl groups (e.g., ) reduce conformational flexibility.

Acetamide Substituent Effects

  • 2-Ethyl-6-methylphenyl : This substituent optimizes lipophilicity for membrane penetration while avoiding excessive steric bulk, as seen in analogs with nitro or acetyl groups (e.g., ), which reduce bioavailability.
  • Fluoro/Methoxy/Chloro Substituents : Electron-withdrawing groups (e.g., fluorine in ) enhance binding to hydrophobic pockets in target enzymes, while methoxy groups () improve solubility but limit blood-brain barrier penetration.

Anti-Exudative Activity (AEA)

  • The target compound’s ethyl and methyl groups on the phenyl ring likely enhance AEA by balancing lipophilicity and metabolic stability, as demonstrated in derivatives with similar substituents (e.g., ).
  • Sulfanyl Linker : Critical for maintaining conformational rigidity and sulfur-mediated hydrogen bonding, as shown in analogs with modified linkers (e.g., ).

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